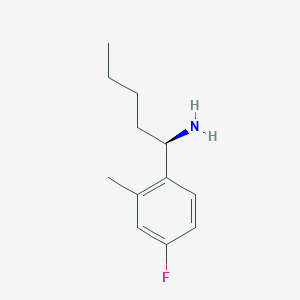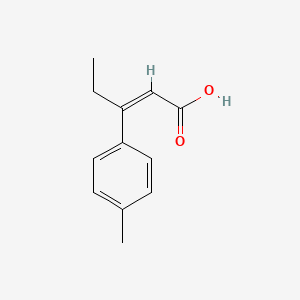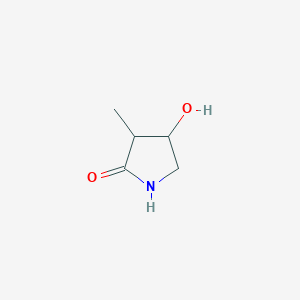
4-Hydroxy-3-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a hydroxyl group and a methyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylpyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the amination of acyclic substrates followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the desired pyrrolidinone.
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective and scalable methods such as the oxidation of pyrrolidine derivatives using air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .
化学反应分析
Types of Reactions
4-Hydroxy-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and copper salts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
科学研究应用
4-Hydroxy-3-methylpyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals due to its versatile reactivity and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of fine chemicals, dyes, and pigments.
作用机制
The mechanism of action of 4-Hydroxy-3-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Protein Interaction: The compound can interact with proteins, affecting their structure and function.
相似化合物的比较
4-Hydroxy-3-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylpyrrolidin-2-one: Similar structure but with different positioning of functional groups, leading to different reactivity and biological activity.
4-Hydroxy-2-methylpyrrolidin-2-one: Similar structure but with different positioning of functional groups, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and biological activity compared to its analogs .
属性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC 名称 |
4-hydroxy-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-4(7)2-6-5(3)8/h3-4,7H,2H2,1H3,(H,6,8) |
InChI 键 |
JWMIZDURURGFKU-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CNC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


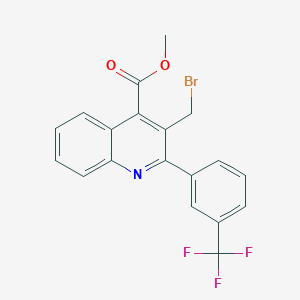
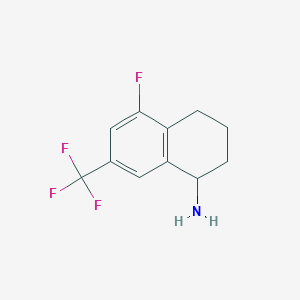
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)
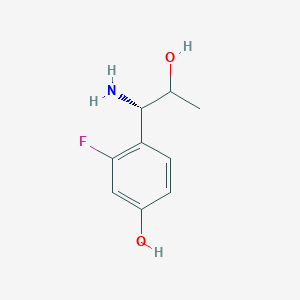
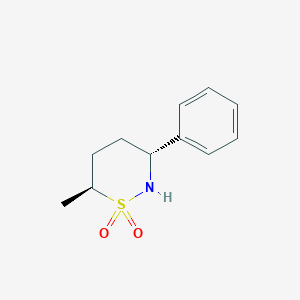
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)
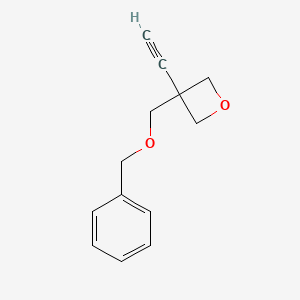
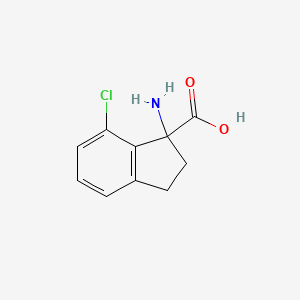
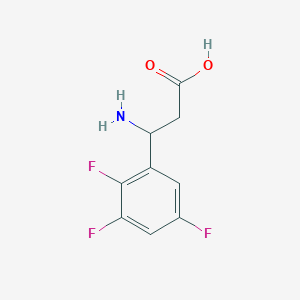
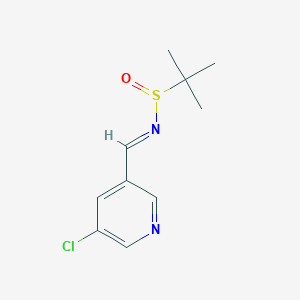
![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)
